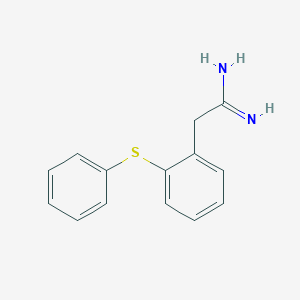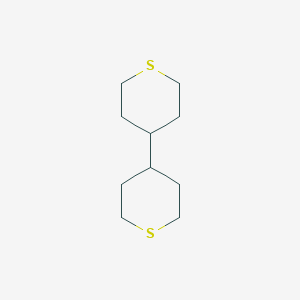
4,4'-bis(tetrahydro-2H-thiopyran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(tetrahydrothiopyran) is a sulfur-containing heterocyclic compound with the molecular formula C10H18S2 and a molecular weight of 202.4 g/mol. This compound is characterized by two tetrahydrothiopyran rings connected at the 4-position, making it a unique structure in the realm of sulfur heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(tetrahydrothiopyran) typically involves the reaction of tetrahydrothiopyran-4-one with appropriate reagents under controlled conditions. One common method includes the use of triethyl phosphite in refluxing toluene . Another approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride .
Industrial Production Methods
Industrial production methods for 4,4’-Bis(tetrahydrothiopyran) are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(tetrahydrothiopyran) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thiopyran structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original thiopyran structure.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
4,4’-Bis(tetrahydrothiopyran) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis(tetrahydrothiopyran) involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran-4-one: A precursor in the synthesis of 4,4’-Bis(tetrahydrothiopyran).
Tetrahydrothiopyran-4-ol: Another sulfur-containing heterocycle with different functional groups.
Uniqueness
4,4’-Bis(tetrahydrothiopyran) is unique due to its dual tetrahydrothiopyran rings connected at the 4-position, which imparts distinct chemical and physical properties compared to other sulfur heterocycles. This unique structure allows for specific interactions and applications that are not possible with simpler thiopyran derivatives.
Properties
Molecular Formula |
C10H18S2 |
|---|---|
Molecular Weight |
202.4g/mol |
IUPAC Name |
4-(thian-4-yl)thiane |
InChI |
InChI=1S/C10H18S2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-10H,1-8H2 |
InChI Key |
VBVJSLQCUDKDQS-UHFFFAOYSA-N |
SMILES |
C1CSCCC1C2CCSCC2 |
Canonical SMILES |
C1CSCCC1C2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-Bis{nitromethyl}-8-methyl-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B373754.png)

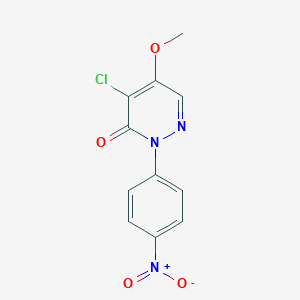

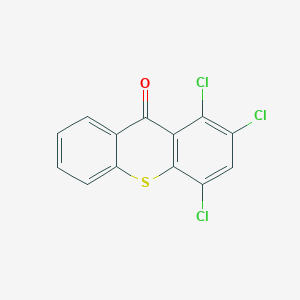
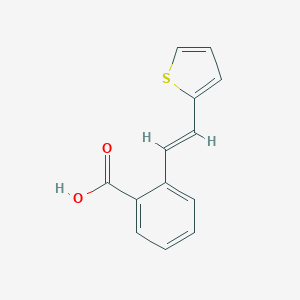
![4-Hydroxydibenzo[b,E]thiepin-11(6H)-one](/img/structure/B373766.png)
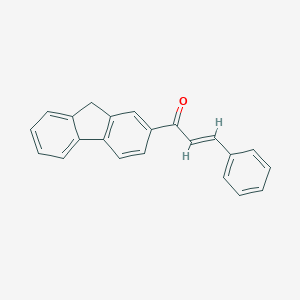
![7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile](/img/structure/B373771.png)
![2-(2-bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole](/img/structure/B373772.png)
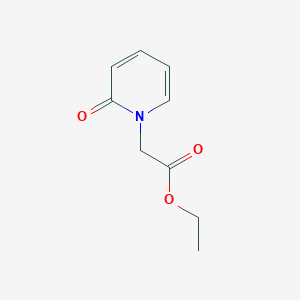
![11-[2-[(dimethylamino)methyl]phenyl]-6H-benzo[c][1]benzothiepin-11-ol](/img/structure/B373777.png)
